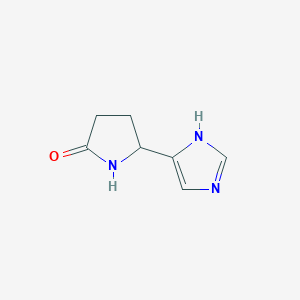

5-(1H-Imidazol-5-yl)pyrrolidin-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H9N3O |

|---|---|

Molecular Weight |

151.17 g/mol |

IUPAC Name |

5-(1H-imidazol-5-yl)pyrrolidin-2-one |

InChI |

InChI=1S/C7H9N3O/c11-7-2-1-5(10-7)6-3-8-4-9-6/h3-5H,1-2H2,(H,8,9)(H,10,11) |

InChI Key |

KEXSUYOUUBTBAK-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC1C2=CN=CN2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of the 5-(1H-Imidazol-5-yl)pyrrolidin-2-one Core

Retrosynthetic analysis is a technique for planning a chemical synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.comyoutube.com For the this compound core, two primary disconnection strategies can be envisioned.

The first and most common disconnection involves breaking the amide bond within the γ-lactam (pyrrolidin-2-one) ring. This C-N disconnection reveals a linear γ-amino acid precursor containing the imidazole (B134444) moiety. This precursor, 4-amino-4-(1H-imidazol-5-yl)butanoic acid, offers several subsequent disconnection possibilities. A C-C bond disconnection between the C4 and C5 of the butanoic acid chain would lead to a glycine (B1666218) equivalent and an imidazole-containing α,β-unsaturated carbonyl compound.

A second major retrosynthetic pathway involves the disconnection of the C-C bond linking the pyrrolidinone and imidazole rings. This approach simplifies the target into two key synthons: a functionalized pyrrolidin-2-one (e.g., a 5-halopyrrolidin-2-one or a 5-oxopyrrolidin-2-one) and a functionalized imidazole, which could be coupled using transition-metal-catalyzed cross-coupling reactions. This strategy is particularly useful if a pre-functionalized chiral pyrrolidinone is available.

Direct Synthetic Routes to this compound

Direct synthetic routes aim to construct the target molecule efficiently, often by forming one of the heterocyclic rings onto a pre-existing partner or by assembling both rings concurrently.

The [3+2] cycloaddition reaction is a powerful method for constructing five-membered rings like pyrrolidine (B122466). mdpi.com A common strategy involves the generation of an azomethine ylide, which then reacts with a dipolarophile (an alkene). nih.gov In the context of synthesizing this compound, an azomethine ylide can be generated from the condensation of an α-amino acid, such as glycine, with an aldehyde. mdpi.com

Specifically, the reaction of imidazole-4-carbaldehyde with glycine would form an imine, which upon decarboxylation, generates a non-stabilized azomethine ylide. This ylide can then react with a suitable alkene dipolarophile, such as an acrylate (B77674) ester. Subsequent intramolecular amidation (lactamization) of the resulting pyrrolidine product would yield the desired this compound. The regioselectivity and stereoselectivity of such cycloadditions can often be controlled by the choice of catalysts and reaction conditions. nih.gov

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all components, offer a highly efficient route to complex heterocyclic structures. bohrium.com While a specific MCR for the direct synthesis of this compound is not extensively documented, established MCRs for both imidazole and pyrrolidinone synthesis can be adapted. bohrium.comisca.me

A plausible MCR strategy could involve the condensation of imidazole-4-carbaldehyde, an amine (like ammonia (B1221849) or a primary amine), and a β-ketoester (such as ethyl acetoacetate) in a variation of the Hantzsch synthesis, followed by subsequent cyclization and transformation to form the pyrrolidinone ring. Another approach could adapt the Biginelli reaction, which typically yields dihydropyrimidinones but can be modified to produce other heterocycles. researchgate.net The key advantage of an MCR approach is the operational simplicity and atom economy, rapidly building molecular complexity from simple precursors. bohrium.com

The formation of the pyrrolidinone ring often involves an intramolecular amidation (lactamization) of a γ-amino acid precursor. This critical C-N bond formation can be facilitated by various catalysts. Copper-catalyzed amidation reactions have proven effective for the synthesis of nitrogen-containing heterocycles. nih.govsigmaaldrich.com For instance, copper(I) or copper(II) salts can catalyze the intramolecular C-H amination to form pyrrolidines from N-halo amide precursors. nih.gov This type of catalysis could be applied to a linear precursor derived from imidazole to promote the final ring-closing step under relatively mild conditions.

Palladium-catalyzed reactions are also instrumental, particularly in amidation and cyclization strategies to form fused imidazole systems. nih.gov These transition metal-catalyzed methods are valued for their high efficiency and functional group tolerance, making them suitable for complex molecule synthesis.

Many biologically active molecules require a specific stereochemistry, necessitating stereoselective synthetic methods. The pyrrolidine ring is a common feature in many drugs, and its synthesis often starts from chiral precursors like proline or 4-hydroxyproline. nih.govmdpi.com

A highly relevant example is found in the synthesis of a key intermediate for the hepatitis C virus inhibitor, Elbasvir. nih.gov The synthesis of (S)-tert-butyl 2-(4-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate starts from the chiral building block (S)-prolinol. nih.gov The alcohol is oxidized to the corresponding aldehyde using a reagent like the Dess–Martin periodinane. This aldehyde is not isolated but is directly subjected to a condensation reaction with glyoxal (B1671930) in the presence of ammonia, which constructs the imidazole ring onto the chiral pyrrolidine scaffold. nih.gov This method provides a direct pathway to an optically pure 2-imidazolyl-pyrrolidine derivative, which is structurally very similar to the target compound. Further modifications, such as deprotection and lactam formation, could lead to the desired chiral this compound. The synthesis of chiral pyrrolo[1,2-c]imidazol-3-ones via enantioselective lithiation represents another advanced strategy for creating fused chiral systems. nih.govresearchgate.net

Synthesis of Structural Analogues and Derivatives of the this compound Scaffold

The synthesis of structural analogues allows for the exploration of structure-activity relationships. For the this compound scaffold, derivatives can be prepared by modifying either the pyrrolidinone or the imidazole ring.

One documented approach involves the synthesis of N-substituted analogues starting from L-glutamic acid. researchgate.net For example, (5S)-1-benzyl-5-(1H-imidazol-1-ylmethyl)-2-pyrrolidinone and its N-(3-methoxybenzyl) analogue have been synthesized. This route establishes the chiral pyrrolidinone core first and then introduces the imidazole moiety via an N-alkylation reaction, demonstrating a modular approach to derivative synthesis. researchgate.net

Other related heterocyclic systems include imidazolin-5-ones, which can be synthesized from 4-arylidene-2-phenyloxazol-5(4H)-ones by reaction with amines or hydrazides in refluxing pyridine. nih.govresearchgate.net These reactions provide a different, unsaturated imidazolone (B8795221) core but highlight the synthetic utility of oxazolones as precursors to imidazole-containing heterocycles.

The following table summarizes the key synthetic strategies discussed:

| Methodology | Key Reaction | Starting Materials (Example) | Catalyst/Reagents | Key Features | Reference |

|---|---|---|---|---|---|

| Cycloaddition | [3+2] Cycloaddition | Imidazole-4-carbaldehyde, Glycine, Acrylate ester | Heat or Lewis Acid | Direct formation of the pyrrolidine ring. | nih.govmdpi.com |

| Stereoselective Synthesis | Oxidation-Condensation | (S)-Prolinol, Glyoxal, Ammonia | Dess-Martin Periodinane | Provides enantiomerically pure 2-imidazolyl-pyrrolidine core. | nih.gov |

| Catalysis | Intramolecular C-H Amination | N-halo γ-amino amide with imidazole side chain | Copper Complexes (e.g., [TpxCuL]) | Efficient C-N bond formation for lactam ring closure. | nih.gov |

| Analogue Synthesis | N-Alkylation | (5S)-5-(chloromethyl)-1-benzylpyrrolidin-2-one, Imidazole | Base (e.g., NaH) | Modular approach to introduce imidazole onto a pre-formed pyrrolidinone. | researchgate.net |

Modifications of the Pyrrolidin-2-one Ring System

The pyrrolidin-2-one (or γ-lactam) ring is a prevalent feature in many biologically active compounds. nih.gov Its modification within the context of the 5-(imidazol-5-yl)pyrrolidin-2-one structure can be achieved through various synthetic strategies, often by building the ring onto a pre-functionalized imidazole precursor or by modifying a pre-existing pyrrolidinone.

Key synthetic strategies for forming the pyrrolidin-2-one ring include:

Intramolecular Lactamization: This classical approach involves the cyclization of γ-amino acids or their ester derivatives. For the synthesis of this compound, this would typically involve a γ-amino acid with an imidazole group at the δ-position. The cyclization is often promoted by coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) with 1-hydroxybenzotriazole (B26582) (HOBt). smolecule.com

Ring-Closing Metathesis (RCM): A powerful method for forming five-membered rings, RCM can be employed on diallylamine (B93489) derivatives using ruthenium-based catalysts, such as Grubbs' catalysts. This offers excellent control over the ring formation under mild conditions. smolecule.com

Michael Addition/Cyclization: A strategy involving the Michael addition of a nucleophile to an appropriate acceptor, followed by a reductive ring-closing, can yield 3,4-disubstituted pyrrolidin-2-ones. smolecule.com

1,3-Dipolar Cycloaddition: The reaction between an azomethine ylide and an alkene dipolarophile is a well-established method for constructing the pyrrolidine ring, allowing for high stereocontrol. nih.govmdpi.com

Substitutions on the pyrrolidin-2-one ring itself can influence the molecule's properties. For instance, polyhydroxylated pyrrolidines can be synthesized and subsequently converted to the corresponding lactams. nih.gov Furthermore, substitutions at the N-1 position of the pyrrolidinone ring are common, often achieved by reacting the lactam with various electrophiles. researchgate.net

Table 1: Synthetic Strategies for Pyrrolidin-2-one Ring Formation

| Ring-Closing Strategy | Catalyst/Reagents | Typical Conditions | Yield (%) | Stereoselectivity |

| Ring-Closing Metathesis | Grubbs' II Catalyst | DCM, rt, 12h | 75-93 | High |

| Michael Addition/Cyclization | DABCO | THF, 0°C to rt | 65-85 | Moderate |

| Reductive Cyclization | Pd/C, H₂ | EtOH, rt, 24h | 70-90 | Variable |

| Intramolecular Lactamization | EDC/HOBt | DMF, 0°C to rt | 60-80 | High |

This data is generalized from synthetic methods for pyrrolidin-2-one formation and may be applicable to the synthesis of this compound derivatives. smolecule.com

Modifications of the Imidazole Ring System (e.g., N-substitution, aryl substitutions)

The imidazole ring offers multiple sites for modification, including the nitrogen atoms and the carbon atoms of the ring.

N-Substitution: The nitrogen atoms of the imidazole ring can be readily alkylated or arylated. For instance, in the synthesis of the drug Daclatasvir, which features a bis-imidazole core linked to pyrrolidine units, alkylation of N-protected proline derivatives is a key step. nih.gov The imidazole nitrogen can also be substituted with groups like arylideneamino, which can be further modified, for example, through acetylation. rsc.org

Aryl Substitutions: The carbon atoms of the imidazole ring can be functionalized with aryl groups. This is often achieved through cross-coupling reactions. For example, the synthesis of 5-aryl-1H-imidazole derivatives can be accomplished via the cyclocondensation of 2-arylhydrazinecarbothioamides with substituted phenacylbromides. rsc.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are versatile methods for introducing aryl or heteroaryl groups onto a halogenated imidazole precursor. smolecule.com

Halogenation: The imidazole ring can undergo halogenation, for example, bromination using N-bromosuccinimide (NBS), to provide precursors for further functionalization. This is exemplified in a synthetic route towards a precursor for the drug Elbasvir, where an imidazole ring attached to a pyrrolidine derivative is brominated. nih.gov

Table 2: Common Imidazole Ring Construction and Modification Methods

| Method | Starting Materials/Reagents | Conditions | Purpose |

| Debus-Radziszewski Reaction | 1,2-dicarbonyl compounds, aldehydes, NH₄OAc | Acetic acid, reflux | Forms substituted imidazoles |

| Van Leusen Imidazole Synthesis | Tosylmethyl isocyanide (TosMIC), imines | K₂CO₃, MeOH | Forms 1,5-disubstituted imidazoles |

| Suzuki Coupling | Halogenated imidazole, boronic acid/ester | Pd(PPh₃)₄ | C-C bond formation (arylation) |

| N-Alkylation/Arylation | Imidazole, alkyl/aryl halide | Base | N-substitution |

| Bromination | Imidazole | N-Bromosuccinimide (NBS) | C-halogenation |

This table summarizes general methods applicable to the synthesis and modification of the imidazole moiety in the target compound. smolecule.com

Derivatization at the Linker Region and Fused Heterocyclic Systems (e.g., pyrrolo[1,2-c]imidazoles, dihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-diones)

The direct linkage between the pyrrolidin-2-one and imidazole rings allows for the construction of fused heterocyclic systems. These transformations often involve intramolecular cyclization reactions.

Dihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-diones: These bicyclic derivatives, which contain both the pyrrolidin-2-one and an imidazolidinone nucleus, have been synthesized and evaluated for their biological activities. nih.govacs.org One industrial method for the preparation of the parent compound, dimiracetam, involves the condensation of ethyl 4-oxobutanoate (B1241810) with glycinamide (B1583983) hydrochloride. nih.gov Modifications on this fused scaffold have been explored, including the introduction of substituents on the imidazole portion of the ring system. nih.gov

Pyrrolo[1,2-c]imidazoles: These fused systems can be synthesized through various routes. One method involves the pyrolysis of condensation products derived from Meldrum's acid and imidazole-carbaldehydes. rsc.org Another approach is the cycloaddition of acylethynylpyrroles with tosylmethylisocyanide (TosMIC). researchgate.net Stereoselective syntheses of 5-substituted pyrrolo[1,2-c]imidazol-3-ones have also been developed. researchgate.net

6,7-Dihydro-5H-pyrrolo[1,2-a]imidazoles: These structures can be synthesized by the dehydration of substituted 2-(2-oxopyrrolidin-1-yl)acetamides using reagents like phosphoryl chloride. This initially yields a 2-chloro derivative, which can be further functionalized or dehalogenated via hydrogenation. researchgate.net

Chemical Reactivity and Derivatization Strategies for the Imidazole-Pyrrolidinone System

The chemical reactivity of this compound is dictated by the functional groups present in both heterocyclic rings.

Oxidation and Reduction Pathways

Oxidation: The imidazole ring is generally susceptible to oxidation, although the specific pathways can be complex. The atmospheric oxidation of imidazole initiated by hydroxyl radicals has been shown to proceed via OH-addition, leading to ring-opened products under certain conditions. rsc.org The oxidation of substituted imidazoles can also be influenced by the nature of the substituents; for example, lophine (2,4,5-triphenylimidazole) derivatives can undergo rapid photo-oxidation. rsc.org In the context of synthesis, oxidation of a precursor alcohol on a pyrrolidine ring is a key step to form the aldehyde necessary for subsequent imidazole ring formation. For instance, Dess-Martin periodinane is used to oxidize (S)-prolinol in a synthetic route related to the drug Elbasvir. nih.gov

Reduction: The pyrrolidin-2-one ring contains a lactam (amide) functionality. While generally stable, the carbonyl group can be reduced under strong reducing conditions, such as with borane-dimethyl sulfide, to afford the corresponding pyrrolidine. nih.gov The reduction of a nitro group on an imidazole ring is also a common transformation, often accomplished using reagents like SnCl₂·2H₂O. nih.gov Hydrogenation over catalysts like Raney nickel can be used to remove halogen substituents from the imidazole ring. researchgate.net

Substitution Reactions and Functionalization

Both rings offer opportunities for substitution and functionalization.

Electrophilic Substitution: The imidazole ring can undergo electrophilic substitution, although the regioselectivity is influenced by the protonation state and substituents. nih.gov

Nucleophilic Substitution: Halogenated derivatives of the imidazole-pyrrolidinone scaffold can serve as precursors for nucleophilic substitution reactions, allowing the introduction of a wide range of functional groups.

Functionalization via C-H Activation: Modern synthetic methods, including palladium-catalyzed C-H functionalization, provide direct routes to introduce substituents at specific positions on the heterocyclic rings without the need for pre-functionalization, simplifying synthetic pathways. smolecule.com

Quaternary Salt Formation: The nitrogen atoms in the imidazole ring can react with alkylating agents to form quaternary ammonium (B1175870) salts, a strategy used to generate novel derivatives with potential biological activity. nih.gov

Ring-Opening and Ring-Closing Processes

Ring-Opening: The pyrrolidin-2-one ring, being a lactam, can undergo hydrolytic ring-opening under acidic or basic conditions to yield the corresponding γ-amino acid. The imidazole ring can also be susceptible to ring-opening under certain oxidative conditions. rsc.org For instance, the oxidation of imidazole can lead to N,N'-diformylformamidine. rsc.org

Ring-Closing: As discussed in the synthetic methodologies (Section 2.3.1), ring-closing reactions are fundamental to the formation of the pyrrolidin-2-one ring from linear precursors. smolecule.com Fused systems are also formed via intramolecular ring-closing reactions, such as the dehydration of 2-(2-oxopyrrolidin-1-yl)acetamides to form 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles. researchgate.net Ring expansion reactions, for example, the conversion of β-lactams (azetidin-2-ones) into 5-oxohexahydro-1H-pyrrolo[1,2-a]imidazoles, represent another pathway to related fused systems. nih.gov

Structure Activity Relationship Sar Studies and Rational Molecular Design

General Principles of SAR in Heterocyclic Medicinal Chemistry

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, form the core structure of a vast number of therapeutic agents. nih.govresearchgate.net The principles of SAR are essential for optimizing these scaffolds. Key strategies in heterocyclic medicinal chemistry include:

Functional Group Modification: Altering functional groups on the heterocyclic core can significantly impact solubility, stability, reactivity, and interactions with biological targets. fiveable.me

Isosterism and Bioisosterism: This involves replacing a functional group with another that has similar physical, chemical, or biological properties. This technique can improve a drug's profile by enhancing its efficacy or reducing side effects. fiveable.me

Homologation and Chain Branching: Adding methylene (B1212753) (-CH2-) groups (homologation) or branching alkyl chains can influence a compound's potency and selectivity by affecting its shape and interaction with target sites. fiveable.me

Ring Size and Fusion: The size and rigidity of a heterocyclic ring, as well as the fusion of additional rings, can create specific spatial arrangements that may improve binding affinity to biological targets. fiveable.me

Stereochemistry: The three-dimensional arrangement of atoms is critical. Enantiomers (non-superimposable mirror images) of a chiral drug can have vastly different therapeutic effects and side effects. fiveable.mewindows.net

Conformational Analysis: This involves studying the different spatial arrangements (conformations) a molecule can adopt through bond rotation. Locking a molecule into its most active conformation can significantly enhance its potency. fiveable.mewindows.net

These principles guide the design and optimization of new drugs by helping scientists understand how structural changes affect a molecule's activity. pharmacologymentor.com

Comprehensive SAR Analysis of the 5-(1H-Imidazol-5-yl)pyrrolidin-2-one Scaffold

The this compound scaffold combines two important heterocyclic motifs: the pyrrolidin-2-one (a lactam) and the imidazole (B134444) ring. The pyrrolidine (B122466) ring is a versatile scaffold in drug discovery due to its three-dimensional nature and the stereochemical possibilities it introduces. nih.gov The imidazole ring, an aromatic heterocycle, is a key component in many biomolecules and is known for its ability to participate in various biological interactions. chimienouvelle.benih.gov A comprehensive SAR analysis involves dissecting the contributions of each part of the molecule.

The placement and electronic properties (electron-donating or electron-withdrawing) of substituents on both the pyrrolidin-2-one and imidazole rings are critical. For instance, in other heterocyclic systems, the introduction of methyl groups into an aromatic ring can increase electron density and affect intermolecular interactions. researchgate.net Similarly, for the this compound scaffold, substitutions on the aromatic imidazole ring can modulate its electronic properties and thereby its interaction with target proteins. The nature of the substituent on the imidazole ring has been shown in related compounds to have a marked impact on biological activity. chimienouvelle.be

Stereochemistry refers to the spatial arrangement of atoms within a molecule. fiveable.me The this compound scaffold possesses a stereogenic center at the C5 position of the pyrrolidin-2-one ring, where the imidazole ring is attached. This means the compound can exist as two enantiomers, (R) and (S). It is a well-established principle that different enantiomers can exhibit different biological activities due to the stereospecific nature of their interactions with chiral biological targets like proteins and enzymes. fiveable.mewindows.net

Conformational dynamics, the study of the different shapes a molecule can adopt, is also crucial. fiveable.me The pyrrolidine ring is not planar and can adopt various "puckered" conformations. nih.gov The specific conformation, influenced by the substituents, can affect how the molecule fits into a binding site. nih.gov The relative orientation of the pyrrolidin-2-one and imidazole rings is determined by rotation around the single bond connecting them. Understanding and controlling these stereochemical and conformational factors is vital for designing molecules with optimal target engagement. unibo.it

Modifications to the pyrrolidin-2-one ring can significantly alter the compound's properties. The nitrogen atom of the lactam can be substituted, or substituents can be added to the carbon atoms of the ring (positions C3, C4, and C5). SAR studies on other pyrrolidine-containing compounds have shown that such substitutions can profoundly affect biological activity. nih.govnih.gov For example, fluorophenyl substituents at position 3 of pyrrolidine sulfonamides were found to offer better potency in one study. nih.gov

Below is a table summarizing potential substitution points and their hypothetical effects based on general SAR principles for pyrrolidine derivatives.

| Position of Substitution | Type of Substituent | Potential Impact on Activity |

| N1 | Alkyl, Aryl, Acyl groups | Can modulate lipophilicity, solubility, and metabolic stability. May introduce additional interaction points with the target. |

| C3 | Alkyl, Aryl, Halogen | Can influence the ring's conformation and introduce steric effects that may enhance or hinder binding. nih.gov |

| C4 | Hydroxyl, Amino, Alkyl | Can affect the puckering of the ring and introduce hydrogen bonding capabilities, potentially improving target affinity. nih.gov |

The imidazole ring offers several positions for substitution: the N1 and N3 nitrogen atoms and the C2 and C4 carbon atoms. The imidazole ring exists in two tautomeric forms, with the proton residing on either the N1 or N3 nitrogen. chimienouvelle.benih.gov Substitutions can lock the ring into one tautomeric form, which may be beneficial for activity. Studies on other imidazole-containing compounds have demonstrated that the nature and position of substituents are crucial for biological activity. chimienouvelle.benih.gov For example, variations in chain length or the inclusion of fluorine atoms at the C2 position of certain 5-aryl-1H-imidazoles led to large differences in inhibitory concentrations. chimienouvelle.be

The following table outlines potential substitution points on the imidazole ring and their likely impact on biological activity.

| Position of Substitution | Type of Substituent | Potential Impact on Activity |

| N1 | Alkyl, Aryl, Protecting groups | Can alter the electronic properties and hydrogen bonding capacity of the ring. May serve as a key interaction point. |

| C2 | Alkyl, Aryl, Halogen | Can modulate the overall shape and electronic distribution of the molecule, significantly impacting potency. chimienouvelle.be |

| C4 | Halogen, Nitro, Amino | Can influence the pKa of the imidazole ring and introduce new binding interactions. |

Rational Molecular Design Strategies Based on SAR Insights

Rational molecular design uses the understanding gained from SAR studies to create new compounds with improved properties. nih.gov Based on the SAR analysis of the this compound scaffold, several design strategies can be employed:

Stereoselective Synthesis: Since stereochemistry is critical, developing synthetic methods that produce a single, more active enantiomer is a key strategy. This avoids potential side effects or lower efficacy associated with a mixture of enantiomers. nih.gov

Conformational Locking: Introducing bulky substituents or creating cyclic analogs can restrict the rotation between the two rings, locking the molecule in a bioactive conformation.

Scaffold Decoration: Based on the SAR data from tables above, systematically decorating the scaffold at key positions (e.g., N1 of the pyrrolidinone or C2 of the imidazole) with a variety of functional groups can be used to probe the binding pocket of a biological target and optimize interactions.

Computational Modeling: Techniques like molecular docking can be used to simulate how different analogs of the this compound scaffold might bind to a target protein. This allows for the in silico screening of many potential modifications before undertaking their chemical synthesis, speeding up the drug discovery process. nih.gov

By integrating these strategies, medicinal chemists can leverage the insights from SAR studies to rationally design novel therapeutic agents based on the promising this compound scaffold.

Bioisosteric Replacements for Modulating Target Affinity

Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to alter the physicochemical properties of a lead compound while retaining or improving its biological activity. This approach involves the substitution of a functional group or a whole substructure with another that has similar steric and electronic properties. For this compound, bioisosteric modifications can be envisioned for both the imidazole and the pyrrolidinone moieties to fine-tune its interaction with a biological target.

The imidazole ring, with its unique electronic and hydrogen bonding capabilities, is a common motif in bioactive compounds. nih.gov Its replacement with other five-membered heterocycles can lead to analogues with altered metabolic stability, basicity, and hydrogen bonding patterns. For instance, replacing the imidazole ring with a 1,2,3-triazole is a common bioisosteric switch. unimore.it While imidazole has two nitrogen atoms, a 1,2,3-triazole has three, which can change the molecule's polarity and its ability to act as a hydrogen bond donor or acceptor. unimore.it Other potential bioisosteres for the imidazole ring include oxazoles, thiazoles, and pyrazoles, each offering a distinct electronic and steric profile that could lead to improved target affinity or selectivity. drughunter.com

The pyrrolidinone ring, a five-membered lactam, also presents opportunities for bioisosteric replacement. Modifications to this ring can influence the compound's solubility, metabolic stability, and conformational rigidity. For example, the lactam carbonyl group is a key hydrogen bond acceptor. Replacing the pyrrolidinone ring with an oxazolidinone or a thiazolidinone could modulate this interaction. Furthermore, opening the ring to its corresponding gamma-amino acid derivative could provide greater flexibility, which might be advantageous for binding to certain targets.

The following table illustrates a hypothetical SAR study based on bioisosteric replacements of the imidazole moiety in this compound, with corresponding hypothetical target binding affinities.

| Compound ID | Heterocyclic Moiety | Hypothetical Target Affinity (Ki, nM) | Rationale for Modification |

| 1 | This compound | 100 | Parent Compound |

| 2 | 5-(1H-Pyrazol-4-yl)pyrrolidin-2-one | 150 | Altered hydrogen bonding pattern and dipole moment. |

| 3 | 5-(1,2,3-Triazol-4-yl)pyrrolidin-2-one | 80 | Increased number of hydrogen bond acceptors; potential for improved solubility. unimore.it |

| 4 | 5-(Oxazol-5-yl)pyrrolidin-2-one | 200 | Replacement of a nitrogen with oxygen, altering electronic properties. |

| 5 | 5-(Thiazol-5-yl)pyrrolidin-2-one | 120 | Introduction of a sulfur atom, potentially improving metabolic stability. |

This table is for illustrative purposes and the data is hypothetical.

Scaffold Hopping and Mimicry Approaches

Scaffold hopping is a computational or medicinal chemistry strategy aimed at discovering structurally novel compounds that retain the biological activity of a known parent molecule. nih.gov This is achieved by replacing the central core (scaffold) of the molecule while preserving the spatial arrangement of key functional groups responsible for target interaction. For this compound, a scaffold hopping approach could lead to the discovery of new chemical series with improved properties, such as enhanced patentability, better pharmacokinetic profiles, or reduced off-target effects. nih.gov

A key aspect of scaffold hopping is the identification of the pharmacophore, which is the essential three-dimensional arrangement of functional groups required for biological activity. In the case of this compound, the pharmacophore would likely include the hydrogen bond donor and acceptor features of the imidazole ring and the hydrogen bond acceptor of the pyrrolidinone lactam.

A scaffold hopping strategy could involve replacing the pyrrolidinone ring with other cyclic systems that can position the imidazole moiety in a similar orientation. For example, a cyclopentanone or a cyclohexanone scaffold could be explored. Alternatively, the entire imidazolyl-pyrrolidinone core could be replaced by a different bicyclic or a more rigid scaffold that presents the key pharmacophoric elements in a similar spatial arrangement. Computational methods such as 3D pharmacophore searching and virtual screening of compound libraries are often employed to identify promising new scaffolds. nih.gov

Below is a hypothetical table showcasing potential scaffold hops for this compound and their intended design rationale.

| Compound ID | Scaffold | Hypothetical Biological Activity (EC50, µM) | Design Rationale |

| 1 | This compound | 5.0 | Parent Scaffold |

| 6 | 3-(1H-Imidazol-5-yl)piperidin-2-one | 7.5 | Ring expansion to a six-membered lactam to explore different vector orientations of the imidazole. |

| 7 | 4-(1H-Imidazol-5-yl)-gamma-butyrolactone | 12.0 | Replacement of the lactam nitrogen with oxygen to probe the importance of the hydrogen bond donor. |

| 8 | 2-(1H-Imidazol-5-yl)cyclopentanamine | 3.2 | Removal of the lactam carbonyl to introduce a basic amine and explore different interactions. |

| 9 | 6-(1H-Imidazol-5-yl)-3,4-dihydroquinolin-2(1H)-one | 1.8 | Introduction of a more rigid bicyclic scaffold to lock the conformation and potentially increase affinity. |

This table is for illustrative purposes and the data is hypothetical.

Design of Targeted Compound Libraries for Biological Screening

The design of targeted compound libraries is a powerful approach in drug discovery to systematically explore the SAR of a lead compound and to identify analogues with improved activity. For this compound, a targeted library would be designed to introduce chemical diversity at specific positions of the molecule, allowing for a comprehensive evaluation of the effects of different substituents on its biological activity.

The design of such a library would typically start with the identification of key diversification points on the scaffold. For this compound, potential points for modification include:

The imidazole ring: Substituents can be introduced at the N-1, C-2, and C-4 positions of the imidazole ring. This would allow for the exploration of steric and electronic effects on target binding. For example, alkyl, aryl, or halogen substituents could be introduced to probe different regions of a putative binding pocket.

The pyrrolidinone ring: The nitrogen of the lactam (N-1) is a common point for substitution, allowing for the introduction of a variety of functional groups that can modulate the molecule's lipophilicity and solubility. Additionally, substituents could be introduced at the C-3 and C-4 positions of the pyrrolidinone ring to explore the impact of stereochemistry and steric bulk on activity.

A targeted library could be synthesized using combinatorial chemistry techniques, which allow for the rapid generation of a large number of compounds. The resulting library would then be screened against the biological target of interest to identify hits with improved properties. The data obtained from this screening would provide valuable insights into the SAR of the this compound scaffold and guide further optimization efforts.

The following table provides a hypothetical example of a small targeted library based on the this compound scaffold.

| Compound ID | R1 (on Pyrrolidinone N-1) | R2 (on Imidazole C-2) | Hypothetical Potency (IC50, nM) |

| 1 | H | H | 100 |

| 10 | Methyl | H | 85 |

| 11 | Ethyl | H | 110 |

| 12 | H | Methyl | 50 |

| 13 | H | Phenyl | 25 |

| 14 | Methyl | Phenyl | 15 |

This table is for illustrative purposes and the data is hypothetical.

Mechanistic Investigations of Molecular Interactions and Biological Targeting

Elucidation of Molecular Binding Modes with Biological Targets

The biological activity of 5-(1H-Imidazol-5-yl)pyrrolidin-2-one is predicated on its binding to specific enzymes and receptors. The nature of these interactions, including the formation of hydrogen bonds, hydrophobic interactions, and electrostatic forces, dictates the compound's potency and selectivity.

The imidazole (B134444) and pyrrolidinone moieties are common scaffolds in a variety of enzyme inhibitors. While direct experimental data for this compound is limited for some of the listed enzymes, the binding modes of structurally related compounds provide valuable insights into its potential interactions.

Cytochrome P450 (CYP450) Inhibition: Imidazole-containing compounds are well-known inhibitors of various cytochrome P450 enzymes, a superfamily of heme-containing monooxygenases critical for drug metabolism. nih.gov The nitrogen atoms in the imidazole ring can coordinate with the heme iron of the CYP enzyme, leading to inhibition. nih.gov For instance, studies on antifungal imidazole derivatives have demonstrated their ability to inhibit multiple CYP isoforms, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. nih.gov The mechanism often involves direct, reversible inhibition, although mechanism-based inactivation can also occur. nih.govsolvobiotech.com In the case of 1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-4-[4-(trifluoromethyl)-2-pyridinyl]piperazine (EMTPP), inactivation of CYP2D6 was shown to proceed via the formation of a reactive imidazo-methide intermediate that adducts to the apoprotein. nih.gov

HIV-1 Reverse Transcriptase (RT) Inhibition: While specific data on this compound is not available, the general class of compounds containing heterocyclic rings has been explored for anti-HIV activity. HIV-1 RT is a key enzyme in the viral life cycle, and its inhibition is a major strategy in antiretroviral therapy. nih.govnih.gov Inhibitors of HIV-1 RT can be broadly classified as nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs) and non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov Some compounds have been shown to bridge the NNRTI and dNTP binding sites. nih.gov

NS5A Inhibition: The hepatitis C virus (HCV) nonstructural protein 5A (NS5A) is a zinc-binding phosphoprotein essential for viral replication and a key target for direct-acting antivirals. nih.govnih.gov Many NS5A inhibitors feature an imidazole or related heterocyclic core. nih.gov These inhibitors typically bind to a cleft in domain I of NS5A, leading to a disruption of the protein's function in viral RNA replication and assembly. The pyrrolidinone scaffold is also found in some NS5A inhibitors, suggesting that the combined imidazole-pyrrolidinone structure could potentially interact with this target. nih.gov

Epidermal Growth Factor Receptor (EGFR) Inhibition: The epidermal growth factor receptor is a transmembrane protein that, upon activation, initiates signaling pathways that promote cell proliferation. Dysregulation of EGFR is implicated in various cancers. Imidazole-based compounds have been investigated as EGFR tyrosine kinase inhibitors. nih.gov Molecular simulations of imidazole[1,5-a]pyridine derivatives have shown that these compounds can bind to the ATP-binding site of the EGFR kinase domain, competing with ATP and thereby inhibiting its activity. nih.gov

Cyclooxygenase (COX) Inhibition: Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Non-steroidal anti-inflammatory drugs (NSAIDs) often target these enzymes. nih.govrsc.org Compounds containing imidazole and pyrrole (B145914) rings have been developed as selective COX-2 inhibitors. nih.govmdpi.com The diarylheterocycle scaffold is a common feature of many COX-2 inhibitors, where one aryl group binds to a hydrophobic pocket and a polar group (like a sulfonamide or a methylsulfonyl) interacts with a side pocket in the active site of COX-2. nih.gov

Aldosterone (B195564) Synthase Inhibition: Aldosterone synthase (CYP11B2) is a mitochondrial cytochrome P450 enzyme responsible for the final step of aldosterone biosynthesis. nih.gov Inhibition of this enzyme is a therapeutic strategy for managing hypertension and cardiovascular disease. nephjc.com While specific inhibitors based on the this compound scaffold are not prominently documented, the development of selective aldosterone synthase inhibitors is an active area of research. nih.gov

Tubulin Polymerization Modulation: Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton involved in cell division. Compounds that interfere with tubulin polymerization are effective anticancer agents. nih.gov Both pyrrolidin-2-one and benzimidazole (B57391) derivatives have been shown to inhibit tubulin polymerization. nih.govrsc.org For instance, 5-aryltetrahydropyrrolo[1,2-a]quinoline-1(2H)-ones have been identified as a promising scaffold for tubulin polymerization inhibitors that bind to the colchicine (B1669291) site. rsc.org

N-Acylethanolamine Acid Amidase (NAAA) Inhibition: Information on the interaction of this compound with NAAA is not readily available in the reviewed literature.

FMS-like Tyrosine Kinase 3 (FLT3) Inhibition: Mutations in FMS-like tyrosine kinase 3 (FLT3) are common in acute myeloid leukemia (AML). nih.govnih.gov Several inhibitors targeting FLT3 have been developed. Pyrrolidinone-containing compounds have shown potent inhibitory activity against FLT3 mutants. drugbank.com Additionally, imidazo[1,2-a]pyridine (B132010) derivatives have been identified as FLT3 inhibitors. nih.gov These inhibitors typically function by competing with ATP in the kinase domain of FLT3. nih.gov

Histamine (B1213489) H3 Receptor (H3R) Modulation: The histamine H3 receptor is a presynaptic autoreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters. nih.gov H3R antagonists/inverse agonists have therapeutic potential for neurological disorders. The imidazole ring is a key pharmacophoric element for H3R ligands, mimicking the endogenous ligand histamine. nih.gov Novel H3R antagonists have been developed based on a 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold, which is structurally related to this compound. In these antagonists, the imidazole ring interacts with key residues in the receptor binding pocket, while other parts of the molecule occupy adjacent hydrophobic regions. nih.gov

Identification of Key Pharmacophoric Elements within the Imidazole-Pyrrolidinone Structure

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For the this compound scaffold, the key pharmacophoric elements can be inferred from the structure-activity relationships of related compounds.

The imidazole ring is a versatile pharmacophoric element. It can act as a:

Hydrogen bond donor: The N-H group of the imidazole can donate a hydrogen bond.

Hydrogen bond acceptor: The sp2-hybridized nitrogen atom can accept a hydrogen bond.

Aromatic system: The planar ring can engage in π-π stacking interactions with aromatic residues in a binding pocket.

Metal coordinator: The nitrogen atoms can coordinate with metal ions, such as the iron in heme-containing enzymes like cytochrome P450s.

Hydrogen bonding: The lactam carbonyl group is a strong hydrogen bond acceptor, and the lactam N-H can be a hydrogen bond donor.

Hydrophobic interactions: The aliphatic backbone of the pyrrolidinone ring can engage in van der Waals and hydrophobic interactions.

Stereochemical definition: The chiral center at the 5-position of the pyrrolidinone ring can provide stereochemical constraints that are crucial for selective binding to a target. nih.gov

The combination of the imidazole and pyrrolidinone rings creates a unique pharmacophore with a specific spatial arrangement of these features, which can be critical for its biological activity.

Conformational Dynamics and Energetic Landscapes of Ligand-Target Complexes

Upon binding to a target, this compound is expected to adopt a specific low-energy conformation that maximizes favorable interactions within the binding site. Computational methods such as molecular dynamics simulations can be employed to explore the conformational dynamics and energetic landscapes of the ligand-target complex, providing insights into the stability of the bound state and the key interactions that govern binding affinity.

Influence of pH and Tautomeric Forms on Biological Interactions

The biological activity of this compound can be significantly influenced by the pH of the surrounding microenvironment and the existence of different tautomeric forms.

The imidazole ring has a pKa of approximately 6.0 for the protonation of the non-substituted nitrogen. This means that at physiological pH (around 7.4), the imidazole ring will be predominantly in its neutral form. However, in more acidic environments, such as those found in certain cellular compartments or inflamed tissues, the imidazole ring can become protonated. This change in ionization state can have a profound impact on its ability to form hydrogen bonds and electrostatic interactions with its biological target.

The pyrrolidin-2-one ring can exist in tautomeric forms, specifically the lactam and lactim forms. The lactam form is generally the more stable tautomer. However, the equilibrium between these forms can be influenced by the solvent and the specific interactions within a protein binding site. The ability to tautomerize can be a crucial aspect of its binding mechanism to certain targets.

Computational Chemistry and Molecular Modeling Applications

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, derived from its electronic structure. These methods solve the Schrödinger equation (or its approximations) to provide information on molecular orbitals, charge distribution, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Analysis

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 5-(1H-Imidazol-5-yl)pyrrolidin-2-one, DFT calculations would be employed to optimize its three-dimensional geometry, determining the most stable conformation by finding the minimum on the potential energy surface.

Key electronic properties such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) would be calculated. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

Furthermore, DFT is used to generate molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the nitrogen and oxygen atoms, indicating sites susceptible to electrophilic attack, and positive potential around the hydrogen atoms.

Natural Bond Orbital (NBO) and Atom-in-Molecule (AIM) Analyses for Bonding Characteristics

To gain a deeper understanding of bonding and intramolecular interactions, Natural Bond Orbital (NBO) and Atom-in-Molecule (AIM) analyses are performed on the wave function obtained from DFT calculations.

Atoms-in-Molecules (AIM) theory , developed by Richard Bader, analyzes the topology of the electron density to define atoms and the bonds between them. By locating bond critical points (BCPs) in the electron density between atoms, AIM analysis can characterize the nature of chemical bonds (e.g., covalent vs. ionic) based on the values of the electron density (ρ) and its Laplacian (∇²ρ) at these points. This would reveal the precise nature of the covalent bonds within the pyrrolidinone and imidazole (B134444) rings and the linkage between them.

Molecular Docking for Ligand-Target Interaction Prediction and Binding Affinity Estimation

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is crucial for drug discovery, as it helps identify potential drug candidates by estimating their binding affinity and mode of interaction with a biological target.

For this compound, a docking study would involve placing the molecule into the active site of a selected protein target. The process uses a scoring function to rank different binding poses based on factors like intermolecular energies, including hydrogen bonds, electrostatic interactions, and hydrophobic contacts. For instance, if targeting a kinase, the imidazole and pyrrolidinone moieties could form key hydrogen bonds with amino acid residues in the ATP-binding pocket. The results are typically reported as a docking score or binding energy (e.g., in kcal/mol), where a more negative value indicates a stronger predicted interaction.

Molecular Dynamics (MD) Simulations for Dynamic Behavior of Complexes

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of the complex over time. Starting from a docked pose, MD simulations solve Newton's equations of motion for all atoms in the system, including the protein, the ligand, and surrounding solvent molecules.

An MD simulation of the this compound-protein complex would provide insights into the stability of the binding pose, the flexibility of the ligand in the active site, and the conformational changes in the protein upon binding. Analysis of the simulation trajectory can confirm the persistence of key interactions (like hydrogen bonds) observed in docking and reveal the role of water molecules in mediating the binding. The stability of the complex is often assessed by monitoring the root-mean-square deviation (RMSD) of the protein and ligand over the simulation time.

Virtual Screening Methodologies for Hit Identification

Virtual screening is a computational strategy used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This process can be either ligand-based or structure-based.

If a set of known active compounds exists for a particular target, a ligand-based virtual screening could be performed using this compound as a query molecule to find other compounds with similar chemical features (pharmacophores).

More commonly, structure-based virtual screening is used, where a library of compounds is docked into the active site of a target protein. The compounds are then ranked based on their docking scores, and the top-ranked "hits" are selected for further experimental testing. The pyrrolidinone-imidazole scaffold of this compound could serve as a core fragment in designing a focused library for virtual screening against targets where this scaffold is known to be effective.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Capabilities

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model is developed by calculating molecular descriptors (physicochemical, electronic, or topological properties) for a set of molecules with known activities.

For a series of analogs of this compound, a QSAR model could be developed to predict their activity against a specific target. The model would identify which molecular properties are most influential for the desired activity. For example, a QSAR study might reveal that the antiarrhythmic activity of certain pyrrolidin-2-one derivatives depends primarily on specific topological descriptors like the Principal Component Regression (PCR) and JGI4 descriptors. Such a model, once validated, can be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing synthetic efforts.

Below is a hypothetical data table illustrating the kind of output a QSAR study on pyrrolidinone derivatives might produce.

| Compound ID | Experimental Activity (pIC50) | Predicted Activity (pIC50) | Descriptor 1 (e.g., LogP) | Descriptor 2 (e.g., JGI4) |

| PZ-1 | 7.2 | 7.1 | 2.5 | 0.85 |

| PZ-2 | 6.8 | 6.9 | 2.1 | 0.79 |

| PZ-3 | 7.5 | 7.4 | 2.8 | 0.91 |

| PZ-4 | 6.5 | 6.6 | 1.9 | 0.75 |

| PZ-5 | 8.1 | 8.0 | 3.2 | 0.95 |

This interactive table demonstrates how QSAR models correlate calculated descriptors with experimental data to create a predictive tool.

In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

While specific, in-depth research focusing solely on the in silico ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound is not widely available in peer-reviewed literature, its potential pharmacokinetic profile can be inferred through computational models based on its chemical structure. The application of such in silico tools is a critical and established practice in modern drug discovery, aimed at identifying promising drug candidates early and reducing costly late-stage failures. nih.govnih.govcontractlaboratory.comazolifesciences.com

The fundamental goal of predictive ADME modeling is to evaluate a compound's viability as a drug. lnhlifesciences.orgthermofisher.com Unfavorable pharmacokinetic properties are a primary reason for the failure of drug candidates in clinical trials. nih.gov By using computational methods to forecast a molecule's behavior in the body, researchers can prioritize compounds that are more likely to be effective and safe. osdd.netspringernature.com These predictions are typically generated using a variety of computational techniques, including Quantitative Structure-Activity Relationship (QSAR) models, which correlate molecular structures with biological activities, and other machine learning algorithms. nih.govnih.gov

Direct and detailed research findings from in silico ADME studies on this compound have not been published. However, the foundational physicochemical properties of the molecule can be computationally predicted, and these serve as the primary inputs for more advanced ADME models. cambridge.org Key properties such as lipophilicity (LogP), molecular weight, and topological polar surface area (TPSA) are strong indicators of a compound's likely ADME profile. researchgate.net

Publicly accessible chemical databases, such as PubChem, provide computationally generated data for these essential properties.

Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Significance in ADME |

|---|---|---|

| Molecular Formula | C7H9N3O | Defines the elemental makeup of the compound. |

| Molecular Weight | 167.17 g/mol | A key factor for absorption via passive diffusion. Molecules with a molecular weight under 500 g/mol are generally considered more likely to have good oral bioavailability. |

| XLogP3 | -1.1 | An indicator of the compound's lipophilicity (oil/water partition coefficient). A negative value points to higher hydrophilicity (water solubility), which is beneficial for dissolution but can hinder passage across lipid membranes. |

| Hydrogen Bond Donor Count | 2 | The number of hydrogen bond donors influences solubility in water and the ability to permeate biological membranes. |

| Hydrogen Bond Acceptor Count | 2 | Like donors, acceptors are important for solubility and forming interactions with biological targets. |

| Rotatable Bond Count | 1 | This relates to the molecule's conformational flexibility, which can affect its binding to metabolic enzymes and transporters. |

| Topological Polar Surface Area (TPSA) | 67.9 Ų | TPSA is a strong predictor of a drug's transport properties, including intestinal absorption and blood-brain barrier penetration. A value below 140 Ų is often linked to good oral absorption. |

Data sourced from PubChem CID 146013705. nih.gov

Based on these foundational predictions, a generalized in silico ADME profile can be outlined:

Absorption: The compound's low molecular weight and TPSA value of 67.9 Ų suggest that it is likely to be well-absorbed through the intestines. cambridge.org Its negative XLogP3 indicates high water solubility, which would aid its dissolution in the gut.

Distribution: Due to its small size and hydrophilic nature, the compound would be expected to distribute into the body's aqueous compartments. Further predictions on its binding to plasma proteins would be required to determine the concentration of the free, active drug in circulation.

Metabolism: The imidazole and pyrrolidinone rings are the most probable sites for metabolic transformation. longdom.org Computational models can predict which specific atoms are most susceptible to metabolic enzymes, particularly the Cytochrome P450 family in the liver.

Excretion: Given its high polarity and water solubility, the primary route of excretion for this compound is likely to be through the kidneys (renal excretion).

These points represent an extrapolated profile. A formal in silico study would employ more sophisticated software to generate quantitative predictions for specific endpoints (e.g., Caco-2 permeability, metabolic half-life), which would necessitate subsequent experimental validation for confirmation. researchgate.netcambridge.org

Advanced Analytical and Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Definitive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: A proton NMR spectrum of 5-(1H-Imidazol-5-yl)pyrrolidin-2-one would be expected to show distinct signals for each unique proton in the molecule. The chemical shifts are influenced by the electronic environment of the protons. For instance, protons on the imidazole (B134444) ring are anticipated to appear in the aromatic region (δ 7.0-8.0 ppm), while the protons of the pyrrolidinone ring would be found in the aliphatic region. The proton at the chiral center (C5) would likely appear as a multiplet due to coupling with the adjacent methylene (B1212753) protons. The N-H protons of both the lactam and imidazole rings would typically appear as broad singlets that can be exchanged with D₂O.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom. The carbonyl carbon (C=O) of the lactam is expected to be the most downfield signal, typically appearing around δ 175-180 ppm. Carbons of the imidazole ring would resonate in the range of δ 115-140 ppm. The sp³ hybridized carbons of the pyrrolidinone ring would appear at higher field strengths.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical ranges for pyrrolidinone and imidazole moieties.

| Atom Position | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Pyrrolidinone C=O | - | ~177 |

| Pyrrolidinone NH | ~7.5 (broad s) | - |

| Pyrrolidinone CH ₂ (3) | ~2.3 (m) | ~30 |

| Pyrrolidinone CH ₂ (4) | ~2.0 (m) | ~22 |

| Pyrrolidinone CH (5) | ~4.8 (m) | ~58 |

| Imidazole NH | ~12.0 (broad s) | - |

| Imidazole CH (2) | ~7.8 (s) | ~136 |

| Imidazole C (4) | - | ~130 |

| Imidazole CH (5) | ~7.1 (s) | ~118 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is essential for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (molecular formula: C₇H₉N₃O), high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition.

The expected exact mass is 163.0746 g/mol . In electrospray ionization (ESI) mode, the protonated molecule [M+H]⁺ would be observed at m/z 164.0824.

Tandem MS (MS/MS) experiments would reveal characteristic fragmentation pathways. Expected fragmentation could include:

Cleavage of the C-C bond between the two rings, resulting in fragments corresponding to the protonated imidazole moiety or the pyrrolidinone ring.

Loss of small molecules like CO or HNCO from the pyrrolidinone ring.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations. Key expected absorption bands for this compound would confirm its principal structural features. mdpi.com

Table 2: Expected IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Lactam & Imidazole) | Stretching | 3400-3200 (broad) |

| C-H (sp² & sp³) | Stretching | 3100-2850 |

| C=O (Lactam) | Stretching | ~1690 |

| C=N, C=C (Imidazole) | Stretching | 1600-1450 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about conjugated systems and electronic transitions. The primary chromophore in this molecule is the imidazole ring. It would be expected to exhibit π → π* transitions, with maximum absorption (λ_max) likely occurring in the UV region, typically below 250 nm. researchgate.net The pyrrolidinone lactam also contributes, but its n → π* transition is generally weaker.

X-ray Crystallography for Solid-State Structure Determination and Conformational Insights

Should a suitable single crystal of this compound be grown, single-crystal X-ray diffraction would provide an unambiguous determination of its three-dimensional structure in the solid state. This technique would confirm the exact connectivity of the atoms and the relative stereochemistry at the chiral center (C5). Furthermore, it would reveal detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding networks involving the N-H protons and the lactam carbonyl oxygen, which dictate the crystal packing. researchgate.netnih.gov

Chromatographic Techniques (e.g., HPLC, TLC) for Purity Assessment and Reaction Monitoring

Chromatographic methods are fundamental for separating the target compound from impurities and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of a final compound. A typical analysis would likely employ a reversed-phase C18 column with a gradient elution system, using a mobile phase mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. Purity would be assessed by integrating the peak area at a specific UV wavelength (e.g., 210 nm or 254 nm).

Thin-Layer Chromatography (TLC): TLC is a rapid and effective technique used to monitor the progress of a chemical reaction. researchgate.net By spotting the reaction mixture on a silica (B1680970) gel plate and eluting with an appropriate solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes), the disappearance of starting materials and the appearance of the product spot (visualized under UV light or with a staining agent) can be tracked. The retention factor (Rf) value of the product would be a characteristic property in that specific solvent system.

Elemental Analysis for Compositional Verification

Elemental analysis provides experimental verification of the compound's elemental composition, which is then compared to the theoretical values calculated from its molecular formula, C₇H₉N₃O. For a pure sample, the experimentally determined percentages of Carbon (C), Hydrogen (H), and Nitrogen (N) must fall within a narrow margin (typically ±0.4%) of the calculated theoretical values.

Table 3: Theoretical Elemental Composition of C₇H₉N₃O

| Element | Atomic Mass | Count | Total Mass | Percentage |

| Carbon | 12.011 | 7 | 84.077 | 51.52% |

| Hydrogen | 1.008 | 9 | 9.072 | 5.56% |

| Nitrogen | 14.007 | 3 | 42.021 | 25.75% |

| Oxygen | 15.999 | 1 | 15.999 | 9.80% |

| Total | - | - | 163.17 | 100.00% |

Optical Rotation Measurements for Chiral Purity Determination

The C5 carbon of the pyrrolidinone ring is a stereocenter, meaning this compound can exist as a pair of enantiomers. If the compound is synthesized in an enantiomerically pure or enriched form, it will be optically active. Optical rotation would be measured using a polarimeter, which passes plane-polarized light through a solution of the compound. smolecule.com An optically active sample will rotate this plane of light by a specific angle. The specific rotation, [α], is a characteristic physical property for a given enantiomer under defined conditions (concentration, solvent, temperature, and wavelength, typically the sodium D-line at 589 nm). A racemic mixture, containing equal amounts of both enantiomers, will have an optical rotation of zero.

Advanced Research Applications and Future Directions

Exploration of Novel Biological Target Engagement Beyond Current Discoveries

While direct research on 5-(1H-Imidazol-5-yl)pyrrolidin-2-one is nascent, the extensive biological activities of its constituent scaffolds point toward a vast and largely unexplored potential for novel biological target engagement. The pyrrolidinone ring is a cornerstone in medicinal chemistry, known for its ability to form key interactions with biological targets and its presence in a range of bioactive compounds. researchgate.net Similarly, the imidazole (B134444) ring is a crucial pharmacophore, capable of acting as a proton donor, acceptor, and metal coordinator, making it a frequent component of enzyme inhibitors. mdpi.com

Future research can focus on screening this compound and its derivatives against target families where its parent scaffolds have shown promise. For instance, pyrrolidine (B122466) derivatives have been developed as potent and selective human β3 adrenergic receptor agonists and CXCR4 chemokine receptor antagonists. nih.govnih.gov Imidazole-based compounds have been investigated as inhibitors of enzymes like heme oxygenase-1, sirtuins, and dihydropteroate (B1496061) synthase (DHPS), which are implicated in cancer and infectious diseases. nih.govnih.govmdpi.com Exploring the activity of the hybrid this compound scaffold against these and other target classes could uncover unexpected and valuable biological activities.

| Scaffold Component | Potential Target Class | Example Target(s) | Therapeutic Area | Reference |

|---|---|---|---|---|

| Pyrrolidinone | G-Protein Coupled Receptors (GPCRs) | β3 Adrenergic Receptor, CXCR4 | Metabolic Disorders, Cancer Metastasis | nih.govnih.gov |

| Pyrrolidinone | Ion Channels | Voltage-Gated Sodium/Calcium Channels | Epilepsy, CNS Disorders | nih.gov |

| Imidazole | Oxygenases | Heme Oxygenase-1 (HO-1) | Cancer | nih.gov |

| Imidazole | Histone Deacetylases (Sirtuins) | SIRT1, SIRT6 | Cancer, Aging | nih.govresearchgate.net |

| Imidazole | Synthases | Dihydropteroate Synthase (DHPS) | Infectious Disease | mdpi.com |

Development of Greener and More Efficient Synthetic Methodologies

The synthesis of this compound presents notable challenges due to the need to correctly construct and link the two heterocyclic rings. smolecule.com Current approaches often rely on multi-step protocols. smolecule.com A significant future direction lies in developing more streamlined, efficient, and environmentally friendly synthetic routes.

Modern synthetic methods offer promising avenues. For example, microwave-assisted organic synthesis (MAOS) has been shown to increase efficiency in the synthesis of pyrrolidine-containing compounds and aligns with the principles of green chemistry. nih.gov For the construction of the pyrrolidinone ring, strategies like Ring-Closing Metathesis (RCM) using Grubbs' catalysts offer high stereoselectivity and tolerance for various functional groups under mild conditions. smolecule.com Exploring these and other modern catalytic methods could lead to more scalable and sustainable production of this scaffold.

| Ring-Closing Strategy | Typical Catalyst/Reagent | General Conditions | Potential Advantages |

|---|---|---|---|

| Ring-Closing Metathesis (RCM) | Grubbs' Catalysts (e.g., Grubbs II) | DCM, rt, 12h | High yield, high stereoselectivity, mild conditions |

| Michael Addition/Cyclization | DABCO | THF, 0°C to rt | Good yield, base-catalyzed |

| Reductive Cyclization | Pd/C, H₂ | EtOH, rt, 24h | Good yield, utilizes hydrogenation |

| Intramolecular Lactamization | EDC/HOBt | DMF, 0°C to rt | High stereoselectivity, standard peptide coupling |

Integration of Artificial Intelligence and Machine Learning in De Novo Compound Design

A future research strategy would involve using the this compound scaffold as a starting point. An AI model could be trained to generate novel analogs by modifying substituents on both the pyrrolidinone and imidazole rings. frontiersin.org This process can be guided by a multi-property optimization function to simultaneously select for high predicted binding affinity to a target, favorable pharmacokinetic (ADMET) properties, and synthetic feasibility. springernature.com This approach can rapidly explore the chemical space around the core scaffold to identify new lead candidates that might be missed by traditional medicinal chemistry approaches. mednexus.org

Investigation of Multi-Target Ligand Design Strategies

The traditional "one molecule, one target" paradigm of drug discovery is increasingly being complemented by the design of multi-target ligands, which can offer improved efficacy or overcome drug resistance. nih.gov The this compound scaffold is an attractive starting point for such strategies. Its two distinct heterocyclic components could be functionalized to interact with two different, yet pathologically related, targets.

For example, research on pyrrolidine-2,5-dione derivatives has led to the development of multi-target agents that inhibit both cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade. nih.gov A future project could aim to modify the this compound core to achieve a similar dual-inhibitor profile or to target other synergistic protein combinations. This requires a deep understanding of the pharmacophores needed for each target and the design of a molecule that can present them effectively. nih.gov

Studies on Allosteric Modulation and Conformational Switches

Allosteric modulation, where a ligand binds to a site distinct from the primary active site to regulate protein function, offers a path to achieving greater target selectivity and novel pharmacology. nih.gov The imidazole moiety is particularly well-suited for engaging in allosteric interactions. Studies on enzymes like imidazole glycerol (B35011) phosphate (B84403) synthase (IGPS) have shown that small molecules can bind to allosteric pathways and disrupt protein function noncompetitively. nih.govnih.gov

The this compound scaffold presents an intriguing candidate for the discovery of novel allosteric modulators. Future research could involve screening this compound or its analogs against enzymes known to be regulated allosterically. Success in this area could lead to the development of highly specific modulators for challenging targets like kinases or GPCRs. acs.org Furthermore, the principles of the "Weak-Link Approach," where hemilabile ligands containing imidazole groups are used to create molecular machines that change conformation upon effector binding, could be applied to design sophisticated, switchable tools for chemical biology. wikipedia.org

Role in Chemical Biology Probe Development for Mechanistic Studies

Understanding a drug's mechanism of action and identifying its cellular targets are critical steps in drug development. Chemical probes—modified versions of a bioactive molecule—are indispensable tools for this purpose. rsc.orgnih.gov The this compound scaffold can serve as an excellent foundation for probe development.

A key future direction would be to synthesize derivatives of this compound that incorporate a reactive or bioorthogonal handle. For example, a terminal alkyne or azide (B81097) group could be added, allowing for "click" chemistry ligation to reporter tags (e.g., biotin (B1667282) or a fluorophore) for use in target identification via pull-down experiments. mdpi.com Alternatively, a photo-reactive group like a benzophenone (B1666685) or diazirine could be incorporated to create a photoaffinity labeling (PAL) probe, which covalently crosslinks to its target upon UV irradiation, enabling unambiguous target identification. mdpi.com Developing such probes from the this compound scaffold would be instrumental in elucidating the mechanism of action of any bioactive hits derived from it. grantome.com

Strategies for Bridging Computational Predictions with Experimental Validation in Academic Research

The synergy between computational modeling and experimental validation is a powerful strategy for accelerating discovery. jddhs.com For a scaffold like this compound, this integrated approach is the most efficient path forward.

A future research program would begin with in silico studies. A virtual library of derivatives could be generated and docked into the binding sites of various high-value targets. sciencescholar.us Computational tools like Quantitative Structure-Activity Relationship (QSAR) models and ADMET predictors can be used to prioritize candidates with the highest probability of success. nih.govjddhs.com The most promising compounds identified computationally would then be synthesized. nih.gov Finally, these compounds would undergo rigorous experimental validation, starting with in vitro biochemical and cellular assays to confirm their activity and mechanism, potentially progressing to more complex biological models. nih.govresearchgate.net This iterative cycle of prediction, synthesis, and testing ensures that resources are focused on the most viable candidates, bridging the gap between theoretical possibilities and tangible results. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.